molecular formula C16H21N5O3S2 B11299663 N-cyclopropyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-cyclopropyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11299663
M. Wt: 395.5 g/mol
InChI Key: VRPVAGNQQDLZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a triazole ring, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and the use of efficient catalysts are essential to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-CYCLOPROPYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-CYCLOPROPYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE include other triazole derivatives and sulfonamide-containing compounds. Examples include:

Uniqueness

The uniqueness of N-CYCLOPROPYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C16H21N5O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclopropyl-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H21N5O3S2/c1-20-14(10-21(26(2,23)24)13-6-4-3-5-7-13)18-19-16(20)25-11-15(22)17-12-8-9-12/h3-7,12H,8-11H2,1-2H3,(H,17,22)

InChI Key

VRPVAGNQQDLZLP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CC2)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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